molecular formula C9H6Cl2N2O B13792701 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone CAS No. 90418-05-6

1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone

Cat. No.: B13792701
CAS No.: 90418-05-6
M. Wt: 229.06 g/mol
InChI Key: CNSOTJVHYZBAMS-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone is a chemical compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone typically involves the reaction of benzimidazole with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Benzimidazol-1-yl)-2,2-dichloroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. The compound can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 1-(1H-benzimidazol-1-yl)-2,2-dichloroethanone include other benzimidazole derivatives such as:

  • 2-(1H-Benzimidazol-1-yl)ethanol
  • 1-(1H-Benzimidazol-1-yl)acetone
  • 2-(1H-Benzimidazol-1-yl)acetic acid

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

90418-05-6

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2,2-dichloroethanone

InChI

InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-5-12-6-3-1-2-4-7(6)13/h1-5,8H

InChI Key

CNSOTJVHYZBAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C(Cl)Cl

Origin of Product

United States

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